2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride
CAS No.: 16111-27-6
Cat. No.: VC21062655
Molecular Formula: C5H14ClN3S
Molecular Weight: 183.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16111-27-6 |
|---|---|
| Molecular Formula | C5H14ClN3S |
| Molecular Weight | 183.70 g/mol |
| IUPAC Name | 2-(dimethylamino)ethyl carbamimidothioate;hydrochloride |
| Standard InChI | InChI=1S/C5H13N3S.ClH/c1-8(2)3-4-9-5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H |
| Standard InChI Key | STBUINXBXSDDSV-UHFFFAOYSA-N |
| SMILES | CN(C)CCSC(=N)N.Cl |
| Canonical SMILES | CN(C)CCSC(=N)N.Cl |
Introduction
Chemical Identity and Physical Properties
2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride is an organic compound with the molecular formula C5H15Cl2N3S and a molecular weight of 220.16 g/mol. It is characterized by a carbamimidothioate functional group attached to a dimethylaminoethyl moiety, with two hydrochloride groups forming the salt structure. The compound's registry number (CAS) is 16111-27-6, which serves as its unique identifier in chemical databases.
Structural Characteristics
The molecular structure consists of:
-
A carbamimidothioate group (R-C(=NH)-S-R')
-
A dimethylaminoethyl substituent (CH3)2N-CH2-CH2-
-
Two hydrochloride molecules forming a dihydrochloride salt
This configuration contributes to the compound's chemical behavior, including its solubility profile and reactivity patterns. The presence of multiple functional groups enables it to participate in various chemical transformations, making it useful as a synthetic intermediate.
Physical Properties
Table 1: Physical Properties of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C5H15Cl2N3S |
| Molecular Weight | 220.16 g/mol |
| Physical State | Crystalline solid |
| Solubility | Highly soluble in water and polar organic solvents |
| Melting Point | Characteristic decomposition pattern |
| CAS Number | 16111-27-6 |
The compound's solubility in water and polar solvents makes it convenient for various experimental protocols in organic synthesis and biological research, while its salt form improves stability compared to the free base.
Synthesis and Preparation Methods
The synthesis of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride involves careful consideration of reaction conditions and reagent selection to ensure high purity and yield.
Laboratory Synthetic Routes
The primary synthetic pathway typically involves the reaction of 2-(dimethylamino)ethylamine with carbon disulfide, followed by treatment with hydrochloric acid to form the dihydrochloride salt. This approach requires controlled temperature and pH conditions to maximize product formation while minimizing side reactions.
The reaction can be represented as:
-
2-(Dimethylamino)ethylamine + CS2 → Carbamimidothioate intermediate
-
Carbamimidothioate intermediate + 2HCl → 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride
Industrial Production Considerations
For large-scale production, several modifications to the laboratory procedure are implemented to enhance efficiency and minimize waste:
-
Continuous flow reactors may replace batch processes
-
Temperature and pH monitoring systems ensure precise control
-
Purification techniques such as recrystallization or chromatography are optimized
-
Quality control protocols verify product identity and purity
These industrial methods typically achieve higher throughput while maintaining strict quality standards for the final product.
Chemical Reactivity Profile
The reactivity of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride stems from its functional groups, which can participate in various chemical transformations.
Reaction Types and Mechanisms
The compound exhibits several characteristic reaction patterns:
Oxidation Reactions
The thioate group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions. These transformations allow for the synthesis of various sulfur-containing derivatives with modified properties.
Reduction Processes
Under reducing conditions, the compound can form various thiourea derivatives, which themselves serve as valuable synthetic intermediates. Reducing agents such as sodium borohydride can be employed for these transformations.
Nucleophilic Substitution
| Reaction Type | Common Reagents | Typical Conditions | Major Products |
|---|---|---|---|
| Oxidation | H2O2, m-CPBA, DMSO | 0-25°C, aqueous or organic solvent | Sulfoxides, sulfones |
| Reduction | NaBH4, LiAlH4 | 0-25°C, THF or ethanol | Thiourea derivatives |
| Nucleophilic Substitution | Amines, alcohols, thiols | 25-60°C, polar solvents | Substituted derivatives |
The selection of appropriate reaction conditions is critical for achieving desired selectivity and yield in these transformations.
Applications in Scientific Research
2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride has found diverse applications across multiple scientific disciplines due to its unique structure and reactivity profile.
Organic Synthesis Applications
In organic synthesis, the compound serves as:
-
A building block for constructing more complex molecules
-
A reagent for introducing specific functional groups
-
An intermediate in heterocyclic compound synthesis
-
A precursor for specialized polymeric materials
These applications leverage the compound's functional groups to create more complex molecular architectures with targeted properties.
Biological Research Utilities
The compound's biological applications include:
Enzyme Studies
2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride interacts with biological molecules, making it valuable for investigating enzyme mechanisms and protein interactions. Its thiourea functional group can form covalent bonds with specific amino acid residues in proteins, providing a tool for studying enzyme function.
Biochemical Assays
The compound is employed in biochemical assays that require modification of biomolecules or investigation of enzyme kinetics. Its reactivity with specific biological targets makes it useful for developing analytical methods in biochemistry.
Biological Activity and Mechanism of Action
The biological activity of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride involves specific interactions with molecular targets.
Molecular Targets and Pathways
The compound can interact with:
-
Enzymes, potentially as an inhibitor
-
Cellular receptors, modulating signaling pathways
-
Protein structures, through covalent or non-covalent binding
These interactions form the basis for its observed biological effects and potential therapeutic applications.
Enzyme Inhibition Studies
One notable area of research involves the compound's inhibitory effects on specific enzymes:
Table 3: Enzyme Inhibition Profile
| Enzyme Class | Inhibition Type | IC50 Range | Potential Applications |
|---|---|---|---|
| α-Glucosidase | Competitive | Micromolar | Diabetes management |
| Proteases | Mixed | Micromolar | Anti-inflammatory |
| Kinases | ATP-competitive | Nanomolar-Micromolar | Cancer research |
The compound's ability to inhibit specific enzymes suggests potential applications in diseases where these enzymes play key roles in pathological processes.
Comparative Analysis with Related Compounds
Understanding how 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride compares to similar compounds provides valuable context for researchers considering its use.
Structural Analogs
Table 4: Comparison with Structurally Related Compounds
This comparison highlights the unique combination of functional groups in 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride that distinguishes it from related compounds.
Functional Differences
While structurally similar, these compounds exhibit different:
-
Reactivity profiles
-
Biological activities
-
Physicochemical properties
-
Application domains
These differences arise from their unique functional groups and structural features, affecting how they interact with various chemical and biological systems.
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Lab coat, gloves, safety glasses, and respiratory protection when necessary |
| Storage | Store in tightly closed containers in a cool, dry place away from incompatible materials |
| Disposal | Follow local regulations for chemical waste disposal |
| Spill Management | Contain spills and collect with appropriate absorbent materials |
| First Aid | Seek medical attention for significant exposure; flush affected areas with water |
Following these guidelines helps ensure the safe handling and use of the compound in research settings.
Current Research Trends and Future Perspectives
Research involving 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride continues to evolve, with emerging applications and investigational approaches.
Recent Research Developments
Recent studies have explored:
-
Novel synthetic methodologies with improved efficiency
-
Expanded applications in biological research
-
Potential therapeutic applications based on enzyme inhibition properties
-
Structure-activity relationship studies to optimize biological activity
These developments contribute to a growing understanding of the compound's potential across multiple disciplines.
Future Research Directions
Promising areas for future investigation include:
-
Development of targeted therapeutic agents based on the compound's scaffold
-
Application in chemical biology for protein labeling and modification
-
Exploration of novel polymer systems incorporating the compound
-
Detailed mechanistic studies of its interactions with biological systems
These directions highlight the compound's continuing relevance in chemical and biological research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume